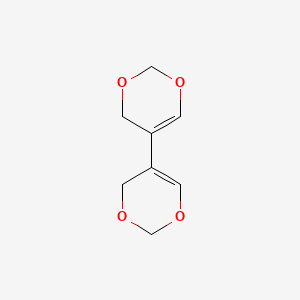
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.
Industrial Production Methods
In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.
Substitution: The dioxine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.
Wissenschaftliche Forschungsanwendungen
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93523-57-0 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine |
InChI |
InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2 |
InChI-Schlüssel |
LWHGMTJTHROFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=COCO1)C2=COCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


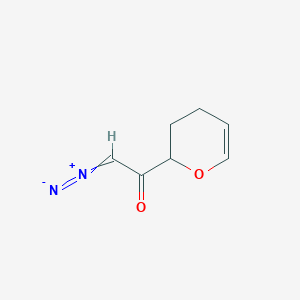
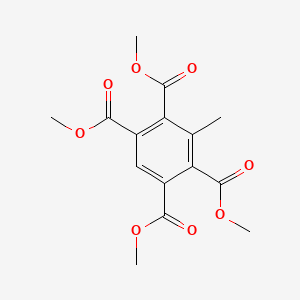
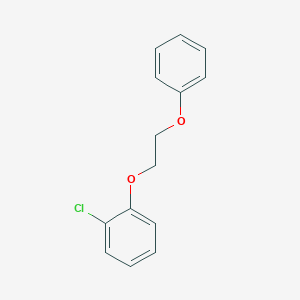
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
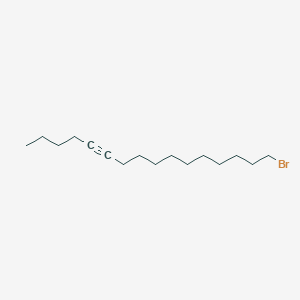
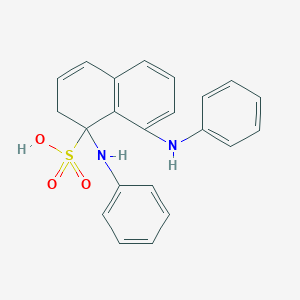

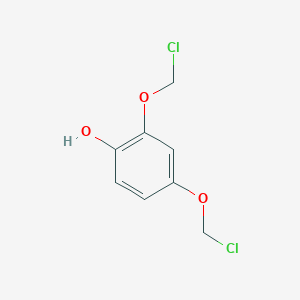

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)

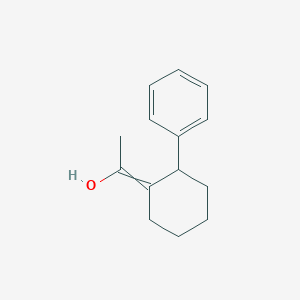
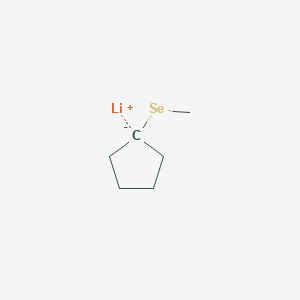
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
